Product packaging for Oxo(phenoxy)phenylphosphanium(Cat. No.:CAS No. 52744-21-5)

Oxo(phenoxy)phenylphosphanium

Cat. No.: B15349261
CAS No.: 52744-21-5
M. Wt: 217.18 g/mol
InChI Key: LEGSDIBWTVJPPR-UHFFFAOYSA-N
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Description

Context within Organophosphorus Chemistry

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a field of immense importance, with applications ranging from industrial catalysis to the development of pharmaceuticals. nih.gov Within this discipline, compounds featuring phosphorus in its +5 oxidation state hold a prominent position.

Phosphorus(V) compounds are characterized by a phosphorus atom forming five covalent bonds or, more commonly, a tetrahedral structure with a formal positive charge on the phosphorus atom, as seen in phosphonium (B103445) salts. This class of compounds includes a diverse array of structures, from stable phosphine (B1218219) oxides to highly reactive intermediates. Their chemistry is largely dictated by the nature of the substituents attached to the phosphorus center, which can tune the electronic and steric properties of the molecule.

Phosphonium cations, with the general formula [R₄P]⁺, are of considerable significance in contemporary chemistry. iupac.org They are widely utilized as phase-transfer catalysts, ionic liquids, and as precursors to ylides in the Wittig reaction, a cornerstone of alkene synthesis. libretexts.orgwikipedia.org The lipophilic nature and stability of many phosphonium salts make them valuable reagents in various organic transformations. nih.gov The triphenylphosphonium moiety, in particular, has been explored for its ability to target mitochondria, opening avenues for the development of novel therapeutic agents. nih.gov

Historical Development and Fundamental Principles of Phosphonium Compounds

The history of phosphonium compounds dates back to the 19th century. The synthesis of the first phosphonium salt is often attributed to the reaction of a phosphine with an alkyl halide, a fundamental reaction that remains a primary method for their preparation. youtube.com This straightforward Sₙ2 reaction involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom of a phosphine onto the electrophilic carbon of an alkyl halide, resulting in the formation of a stable phosphonium salt. youtube.com The inherent nucleophilicity of phosphines makes this a highly efficient process. youtube.com

The stability of the resulting phosphonium cation is a key feature, arising from the strong phosphorus-carbon bonds and the tetrahedral arrangement of the substituents around the central phosphorus atom. This stability, however, does not preclude reactivity. The nature of the substituents on the phosphorus atom can render the cation susceptible to various transformations, including attack by nucleophiles or, in the case of α-hydrogens, deprotonation to form ylides. libretexts.org

Structural Classification and Nomenclature of Oxo(phenoxy)phenylphosphanium and Analogues

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" describes a specific phosphonium cation. iupac.orgiupac.org The term "phosphanium" itself denotes the cation H₄P⁺. nih.gov In the case of this compound, the phosphorus atom is bonded to an oxo group (=O), a phenoxy group (-OPh), and a phenyl group (-Ph). The fourth position would be occupied by another substituent, which is not specified in the name fragment but is necessary for a stable tetracoordinate phosphonium cation. If we assume the fourth substituent is a hydrogen atom, the systematic name would be Hydro(oxo)(phenoxy)phenylphosphanium .

A more stable and common arrangement for such a combination of substituents would be a neutral phosphine oxide. However, the "phosphanium" nomenclature specifically indicates a cationic species. It is plausible that "this compound" refers to a reactive intermediate or a fragment of a larger molecule.

For the purpose of providing a structured overview, we will consider analogues where the fourth substituent is a variable group 'R'. The classification of these analogues is based on the nature of the four groups attached to the central phosphorus atom.

Table 1: Structural Classification of Representative Phosphonium Cations

Compound Name Structure Classification
Tetraphenylphosphonium (B101447)[P(C₆H₅)₄]⁺Tetraarylphosphonium
Methyltriphenylphosphonium[P(CH₃)(C₆H₅)₃]⁺Alkyltriarylphosphonium
(2-Oxo-2-phenylethyl)triphenylphosphonium[P(CH₂C(O)C₆H₅)(C₆H₅)₃]⁺Functionalized Alkyltriarylphosphonium
Alkoxy(tris(o-tolyl))phosphonium[P(OR)(o-tolyl)₃]⁺Alkoxyphosphonium
Phenoxy(tris(pentafluorophenyl))phosphonium[P(OC₆H₅)(C₆F₅)₃]⁺Aryloxyphosphonium

This table presents a selection of phosphonium cations to illustrate the diversity within this class of compounds.

The nomenclature of these compounds follows established IUPAC rules, where the substituents on the phosphorus atom are listed alphabetically as prefixes to the parent name "phosphanium". iupac.orgiupac.org

Table 2: Representative Compound Names and Structures

Systematic Name Common Name/Abbreviation Chemical Formula
Tetraphenylphosphonium bromideTPPBC₂₄H₂₀PBr
Methyltriphenylphosphonium bromideMTPPBC₁₉H₁₈PBr
(2-Oxo-2-phenylethyl)triphenylphosphonium bromideC₂₆H₂₂BrOP
Benzyloxytriphenylphosphonium chlorideC₂₅H₂₂ClOP

This table provides examples of systematically named phosphonium salts with their corresponding chemical formulas.

Due to the limited direct research on "this compound" as a stable, isolable cation, the subsequent sections will draw upon the established chemistry of closely related and well-characterized phosphonium systems, particularly aryloxy- and alkoxyphosphonium salts, to infer its probable chemical behavior and properties. The reactivity of oxophosphonium species as transient intermediates will also be considered to provide a comprehensive scientific picture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2P+ B15349261 Oxo(phenoxy)phenylphosphanium CAS No. 52744-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52744-21-5

Molecular Formula

C12H10O2P+

Molecular Weight

217.18 g/mol

IUPAC Name

oxo-phenoxy-phenylphosphanium

InChI

InChI=1S/C12H10O2P/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1-10H/q+1

InChI Key

LEGSDIBWTVJPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O[P+](=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organophosphorus compounds in solution. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ³¹P, allows for a detailed investigation of the molecular framework.

¹H, ¹³C, and ³¹P NMR Methodologies for Structural Assignment

A complete structural assignment of Oxo(phenoxy)phenylphosphanium would rely on the combined interpretation of one-dimensional ¹H, ¹³C, and ³¹P NMR spectra.

¹H NMR Spectroscopy : The proton NMR spectrum would provide information on the number and connectivity of protons in the phenyl and phenoxy groups. The chemical shifts (δ) of the aromatic protons would be expected in the range of 7.0-8.5 ppm, with the exact values influenced by the electron-withdrawing nature of the phosphanium center and the oxygen atom. libretexts.org Coupling between adjacent protons (³JHH) would reveal the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each unique carbon environment in the molecule. The carbons of the phenyl and phenoxy rings would resonate in the aromatic region (typically 120-150 ppm). The carbon atoms directly bonded to phosphorus would exhibit coupling (¹JPC), providing crucial connectivity information. Similarly, carbons further away would show smaller two-bond (²JPC) and three-bond (³JPC) couplings.

³¹P NMR Spectroscopy : As a highly sensitive nucleus with a wide chemical shift range, ³¹P NMR is particularly informative for phosphorus-containing compounds. nih.gov For a phosphonium (B103445) species like this compound, a single resonance would be expected. The chemical shift of this signal is highly diagnostic of the coordination environment and electronic nature of the substituents at the phosphorus center.

Table 1: Predicted NMR Data for this compound (Note: As experimental data is unavailable, this table presents expected ranges and patterns based on general principles of NMR spectroscopy for analogous structures.)

NucleusPredicted Chemical Shift Range (ppm)Expected Multiplicity & Coupling
¹H (Aromatic)7.0 - 8.5Multiplets
¹³C (Aromatic)120 - 150Doublets (due to P-C coupling) and Singlets
³¹PSpecific to environmentSinglet

Advanced NMR Techniques for Stereochemical and Dynamic Studies

Beyond one-dimensional techniques, a suite of advanced two-dimensional (2D) NMR experiments would be essential for a deeper understanding of the molecule's stereochemistry and any dynamic processes. libretexts.org

COSY (Correlation Spectroscopy) : This experiment would definitively establish the proton-proton connectivities within the phenyl and phenoxy rings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates the chemical shifts of protons with their directly attached carbons, allowing for unambiguous assignment of the ¹³C signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : By detecting longer-range couplings (typically 2-3 bonds), HMBC would be instrumental in connecting the different fragments of the molecule, for instance, showing correlations from the aromatic protons to the phosphorus atom via the carbon framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of nuclei. libretexts.org It could be used to determine the relative orientation of the phenyl and phenoxy groups around the phosphorus center.

Dynamic NMR : In cases where conformational exchange or restricted rotation around the P-O or P-C bonds might occur, variable temperature NMR studies could reveal the energetics of these processes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band corresponding to the P=O stretching vibration is a key diagnostic feature for oxo-phosphonium species. The exact frequency of this band is sensitive to the electronic environment of the phosphorus atom. Additionally, bands corresponding to C-H stretching of the aromatic rings, C=C stretching within the rings, and C-O stretching of the phenoxy group would be observed.

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The P=O stretch is also Raman active. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum, aiding in the confirmation of the molecular structure.

Table 2: Expected Vibrational Frequencies for this compound (Note: Representative frequency ranges are provided based on known data for similar functional groups.)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
P=OStretch1250 - 1350
C-H (Aromatic)Stretch3000 - 3100
C=C (Aromatic)Stretch1400 - 1600
C-O (Phenoxy)Stretch1200 - 1300

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, techniques such as electrospray ionization (ESI) would likely be employed to generate the gas-phase ion. The high resolving power of the mass analyzer would allow for the measurement of the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), distinguishing it from other ions with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Bond Lengths, Angles, and Conformations

A successful crystallographic analysis of this compound would yield a detailed structural model. Key parameters that would be determined include:

P=O, P-C, and P-O bond lengths : These distances would provide insight into the bonding and hybridization at the phosphorus center.

Bond angles around the phosphorus atom : The geometry around the central phosphorus atom (e.g., tetrahedral, distorted tetrahedral) would be precisely defined.

Torsion angles : These would describe the conformation of the phenyl and phenoxy groups relative to the rest of the molecule.

Intermolecular interactions : The crystal packing would reveal any significant non-covalent interactions, such as hydrogen bonding or π-stacking, that influence the solid-state structure.

Table 3: Key Structural Parameters from X-ray Crystallography (Note: This table illustrates the type of data that would be obtained from an X-ray crystallographic study.)

ParameterDescription
Bond Lengths (Å)P=O, P-C(phenyl), P-O(phenoxy), C-O, C-C, C-H
Bond Angles (°)O=P-C, O=P-O, C-P-C, C-P-O, P-O-C
Torsion Angles (°)Describing the orientation of the aromatic rings

In-Depth Analysis of Intermolecular Interactions in this compound Remains an Area for Future Research

Despite a thorough investigation of scientific literature and databases, detailed experimental or computational studies specifically characterizing the intermolecular interactions of the chemical compound this compound are not publicly available at this time. Therefore, a comprehensive analysis as outlined, focusing solely on this specific molecule, cannot be generated.

The study of intermolecular interactions is a critical field in chemistry, providing fundamental insights into the physical and chemical properties of substances. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are instrumental in elucidating the nature and strength of these non-covalent forces, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

While general principles of intermolecular forces can be applied to predict the likely behavior of this compound based on its constituent functional groups (an oxo group, a phenoxy group, and a phenyl group attached to a central phosphorus atom), any such discussion would be purely speculative. The user's request for an article based on "detailed research findings" and "scientifically accurate content" necessitates empirical data that is currently absent from the scientific record for this particular compound.

Further research, including the synthesis, crystallization, and subsequent structural analysis of this compound, would be required to provide the necessary data to construct the requested scientific article.

Reactivity Profiles and Mechanistic Pathways of Oxo Phenoxy Phenylphosphanium

General Reactivity Patterns of Phosphorus(V) Cations

Phosphorus(V) cations, also known as phosphonium (B103445) cations, are generally characterized by their electrophilic nature. The positive charge on the phosphorus atom renders it susceptible to attack by nucleophiles. The stability and reactivity of these cations are influenced by the nature of the substituents attached to the phosphorus center. Electron-withdrawing groups enhance the electrophilicity and Lewis acidity of the phosphonium cation, while bulky substituents can provide steric shielding, influencing the accessibility of the phosphorus center to nucleophiles. scholaris.ca

The applications of electrophilic phosphonium cations (EPCs) as Lewis acid catalysts have been explored, though their utility can be limited by their sensitivity to air and moisture. scholaris.ca The incorporation of bulky or electron-withdrawing aryl substituents, such as perchlorinated or perfluorinated phenyl groups, has been a strategy to increase their stability. scholaris.carsc.org

Nucleophilic and Electrophilic Reactivity at the Phosphorus Center

The phosphorus atom in phenoxy-substituted phosphonium cations is a key center of reactivity. It is highly electrophilic and readily undergoes nucleophilic attack. This reactivity is central to their function as catalysts in various organic transformations. rsc.orgresearchgate.net

The general mechanism for nucleophilic substitution at a P(V) center can proceed through different pathways. One common pathway is a stepwise associative mechanism, which involves the formation of a pentacoordinate intermediate, often referred to as a phosphorane. youtube.com In this mechanism, the nucleophile attacks the phosphorus center, leading to a trigonal bipyramidal (TBP) intermediate. nih.gov This intermediate can then undergo pseudorotation, a process that interchanges the axial and equatorial substituents, before the leaving group is expelled. nih.gov

The electrophilicity of the phosphorus center can be tuned by the substituents. For example, the presence of highly electron-withdrawing groups like pentafluorophenyl (C6F5) significantly increases the Lewis acidity of the phosphonium cation. rsc.orgresearchgate.net

Table 1: Examples of Nucleophilic Reactions at the Phosphorus Center of Phosphonium Cations

Phosphonium Cation TypeNucleophileReaction TypeProduct TypeReference(s)
TetraorganophosphoniumBaseDeprotonationWittig Reagent wikipedia.org
AlkoxyphosphoniumHalide IonDealkylationPhosphine (B1218219) Oxide wikipedia.org
Electrophilic PhosphoniumAmine, Phenol (B47542), ThiolDehydrocouplingPhosphine, H2 researchgate.net
Phenoxy-substituted PhosphoniumHydride (from silane)ReductionPhosphine rsc.org

Phenoxy Group Cleavage and Exchange Reactions

The phenoxy group in these cations can act as a leaving group in nucleophilic substitution reactions. The cleavage of the P-OAr bond is a key step in many reactions catalyzed by these species. nii.ac.jp The facility of this cleavage depends on the nature of the nucleophile and the electronic properties of the phenoxy group itself. Electron-withdrawing substituents on the phenyl ring of the phenoxy group can make it a better leaving group.

In some instances, preserving the P-OAr bond while cleaving other bonds, such as P-OMe, is a synthetic objective, highlighting the differential reactivity of various alkoxy/aryloxy substituents on a phosphorus center. researchgate.net The selective cleavage is often influenced by the reaction conditions and the reagents employed.

Reactivity at the Phenyl Substituent

The phenyl groups directly attached to the phosphorus atom are generally stable and less reactive than the phenoxy group. wikipedia.orgontosight.ai Due to the electron-withdrawing nature of the phosphonium group, the attached phenyl rings are deactivated towards electrophilic aromatic substitution. Conversely, they would be more susceptible to nucleophilic aromatic substitution, although this is a less common reaction pathway. The primary role of the phenyl substituents is often to modulate the electronic properties and steric environment of the phosphorus center. scholaris.cawikipedia.org

Investigation of Reaction Mechanisms via Spectroscopic Monitoring and Trapping Experiments

The elucidation of reaction mechanisms for phosphorus compounds heavily relies on spectroscopic techniques and trapping experiments.

Spectroscopic Monitoring: ³¹P NMR spectroscopy is a particularly powerful tool for studying phosphorus-containing reaction intermediates. acs.orgrsc.org The chemical shift in ³¹P NMR is highly sensitive to the coordination number and electronic environment of the phosphorus atom, allowing for the direct observation of phosphonium cations, phosphorane intermediates, and final products. For instance, the formation and hydrolysis of phosphonium Lewis acid catalysts have been monitored using ³¹P{¹H} NMR spectra. scholaris.ca

Trapping Experiments: Trapping experiments are designed to capture and identify short-lived, reactive intermediates. In the context of phosphorus chemistry, this could involve the use of specific reagents that react selectively with a proposed intermediate, leading to a stable, characterizable product. utexas.edunih.govwikipedia.org For example, if a highly reactive metaphosphate intermediate is proposed, a suitable nucleophile could be added to the reaction mixture to trap it as a stable phosphate (B84403) ester. The detection of radical intermediates in reactions involving phosphorus compounds can be achieved through spin trapping techniques, where a "spin trap" molecule reacts with the radical to form a more stable radical that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. utexas.eduwikipedia.org

Table 2: Spectroscopic Data for Characterization of Phosphorus Species

Species TypeSpectroscopic TechniqueKey ObservableTypical Chemical Shift Range (ppm)Reference(s)
Phosphonium Cations (R₄P⁺)³¹P NMRSingle resonance+20 to +40 (for tetraalkyl/aryl) rsc.org
Phosphoranes (PR₅)³¹P NMRSingle resonance-20 to -100 youtube.comnih.gov
Phosphine Oxides (R₃P=O)³¹P NMRSingle resonance+25 to +50 princeton.edu
Radical AdductsEPRHyperfine splitting constantsVaries with radical and spin trap utexas.eduwikipedia.org

Computational and Theoretical Investigations of Oxo Phenoxy Phenylphosphanium

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing information about the electronic distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule like Oxo(phenoxy)phenylphosphanium, DFT calculations can provide optimized geometries, vibrational frequencies, and insights into the electronic properties.

Furthermore, DFT can be used to analyze the electronic structure of the phosphonium (B103445) cation core. Research on various phosphonium cations shows that the positive charge is primarily localized on the phosphorus atom and its immediate substituents. researchgate.net The electrostatic potential surface, a key output of DFT calculations, would visually represent the charge distribution across the this compound cation, highlighting the electrophilic nature of the phosphorus center. chinesechemsoc.org

Table 1: Representative Calculated Bond Parameters for Analogous Organophosphorus Compounds using DFT

Compound/FragmentBondCalculated Bond Length (Å)Reference Compound
P=OP=O~1.48Triphenylphosphine (B44618) oxide
P-PhenylP-C~1.80Triphenylphosphine oxide
P-PhenoxyP-O~1.60Phenylphosphinic acid
P-Cationic CenterP-C~1.79Tetraphenylphosphonium (B101447)

Note: The values presented are typical and can vary depending on the specific DFT functional and basis set used in the calculation. The data for this compound would be inferred from these related structures.

Ab Initio Methods for Energy and Geometry Optimization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a higher computational cost than DFT.

For this compound, ab initio calculations would be crucial for obtaining a precise geometry and a benchmark for the total electronic energy. Geometry optimization using methods like MP2 or CCSD(T) would yield highly reliable predictions for bond lengths and angles. For instance, studies on phosphine (B1218219) oxide and phosphinic acid have utilized ab initio calculations to determine their relative stabilities and the barriers to isomerization, demonstrating the power of these methods in understanding fundamental energetic properties. capes.gov.br

The choice of basis set is critical in ab initio calculations. For a molecule containing phosphorus, a second-row element, basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)) are essential for accurately describing the electron distribution, particularly around the polar P=O bond and the cationic center.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for organophosphorus chemistry, with ³¹P NMR being a key technique.

Theoretical calculations of NMR chemical shifts can be performed using both DFT and ab initio methods. For this compound, predicting the ³¹P, ¹³C, and ¹H NMR spectra would be invaluable. The ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. In phosphonium salts, the phosphorus atom is typically deshielded, resulting in a downfield chemical shift. For phosphine oxides, the chemical shift is also in a characteristic downfield region. By calculating the magnetic shielding tensor for the phosphorus nucleus in this compound, its expected ³¹P chemical shift can be predicted.

Comparisons with experimental and theoretical data for related compounds are essential for validating the computational approach. For example, computational studies on phenylphosphinic acid and its derivatives have shown good agreement between calculated and experimental ³¹P and ¹³C NMR chemical shifts. researchgate.net Similarly, zero-field NMR studies on organophosphorus compounds have been complemented by theoretical simulations to analyze J-coupling interactions. acs.orgnih.gov

Table 2: Predicted NMR Chemical Shifts for Key Nuclei in this compound based on Analogous Compounds

NucleusFunctional GroupPredicted Chemical Shift Range (ppm)Reference Compounds
³¹POxophosphonium+30 to +60Triphenylphosphine oxide, Tetraphenylphosphonium
¹³CPhenyl (ipso)120 to 135Triphenylphosphine oxide, Phenylphosphinic acid
¹³CPhenoxy (ipso)150 to 165Phenylphosphinic acid
¹HPhenyl/Phenoxy7.0 to 8.5Various organophosphorus compounds

Note: These are estimated ranges based on data from analogous compounds. The actual chemical shifts for this compound would depend on the specific electronic structure and geometry.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the study of molecular motion.

For a flexible molecule like this compound, which has rotatable bonds (P-C, P-O, C-O), MD simulations would be essential for understanding its conformational preferences. By simulating the molecule in a solvent box, one can observe the different accessible conformations and their relative populations. This is particularly important for understanding how the molecule might interact with other species in solution.

MD simulations on phosphine oxides adsorbed on surfaces have been used to study their mobility and interactions. researchgate.net For the cationic this compound, MD simulations could be employed to study its interaction with solvent molecules and potential counter-ions. Studies on the absorption of phosphonium cations into lipid bilayers have demonstrated the power of MD in understanding intermolecular interactions and dynamic processes.

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of a molecule often involves mapping out the potential energy surface for a given reaction. Computational chemistry provides the tools to model reaction pathways and identify transition states, which are the energy maxima along the minimum energy path between reactants and products.

For this compound, a key area of interest would be its potential reactivity as an electrophile or as a phosphoryl transfer agent. Reaction pathway modeling could be used to investigate, for example, the hydrolysis of the P-O(phenoxy) bond. This would involve identifying the transition state for the nucleophilic attack of a water molecule on the phosphorus center. The calculated activation energy for this process would provide a quantitative measure of the compound's stability in aqueous environments.

Applications in Chemical Synthesis and Catalysis

Role as Ligands or Reagents in Organic Transformations

Phosphonium (B103445) salts are pivotal in numerous reactions, serving as precursors to ylides for olefination reactions or as catalysts in their own right.

One of the most prominent applications of phosphonium salts is in the Wittig reaction, a cornerstone of alkene synthesis. ucc.ielibretexts.orgyoutube.com This reaction involves the formation of a phosphonium ylide by treating a phosphonium salt with a strong base. libretexts.orgyoutube.comyoutube.com This ylide then reacts with an aldehyde or a ketone to produce an alkene and a phosphine (B1218219) oxide. libretexts.orgyoutube.com The nature of the substituents on the phosphorus atom can influence the reactivity and stereoselectivity of the reaction. ucc.ie

Furthermore, phosphonium salts have been employed as catalysts in various coupling reactions. For instance, they can act as phase-transfer catalysts, facilitating reactions between reactants in different phases. alfachemic.com Chiral quaternary phosphonium salts have been used to catalyze asymmetric alkylation and amination reactions. alfachemic.com Additionally, phosphonium-based coupling reagents have been developed for the direct formation of C-C, C-N, C-O, and C-S bonds from tautomerizable heterocycles by activating C-OH bonds. researchgate.netiu.edu

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Stabilized phosphorus ylides, which can be generated from phosphonium salts, are known to participate in MCRs. researchgate.net For example, the reaction of triphenylphosphine (B44618), dialkyl acetylenedicarboxylates, and an acidic component like a phenol (B47542) can lead to the formation of stabilized phosphorus ylides, which can then undergo intramolecular Wittig reactions to generate diverse heterocyclic or carbocyclic compounds. researchgate.netresearchgate.net

Organocatalytic Potential of Related Phosphonium Species (e.g., Ylide-Mediated Catalysis)

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth. Phosphine catalysis, a subset of organocatalysis, often involves the in situ generation of phosphonium ylides as reactive intermediates. nih.gov

In a typical phosphine-catalyzed reaction, the nucleophilic phosphine adds to an electrophilic substrate to form a zwitterionic phosphonium intermediate. nih.gov This intermediate can then react with another substrate, leading to the formation of the desired product and regeneration of the phosphine catalyst. In ylide-mediated catalysis, a phosphonium salt is deprotonated to form an ylide, which then acts as the catalytic species. fiveable.me For example, in the Wittig reaction, the catalytic cycle involves the formation of an oxaphosphetane intermediate from the reaction of the ylide with a carbonyl compound, which then decomposes to the alkene and a phosphine oxide. libretexts.orgyoutube.com

Phosphine-catalyzed reactions encompass a wide range of transformations, including annulations, cycloadditions, and conjugate additions. nih.gov The scope of these reactions is broad, tolerating a variety of functional groups. However, limitations can arise from the sensitivity of the phosphine catalyst to air and moisture, and the potential for side reactions. The stereoselectivity of ylide-mediated reactions can also be a challenge, often depending on the structure of the ylide and the reaction conditions. ucc.ie

Precursors for the Generation of Reactive Intermediates

Phosphonium salts can serve as precursors to various reactive intermediates beyond ylides. For example, electrophilic phosphonium cations can be generated and have been shown to be effective Lewis acid catalysts in reactions such as hydrodefluorination and hydrosilylation. researchgate.netscholaris.caqucosa.de The generation of these reactive species often involves the use of strong electron-withdrawing groups on the phosphorus atom. scholaris.ca The presence of a phenoxy group, as in the hypothetical Oxo(phenoxy)phenylphosphanium, could modulate the electrophilicity of the phosphorus center and its ability to generate such reactive intermediates. researchgate.netrsc.org

Synthesis and Exploration of Oxo Phenoxy Phenylphosphanium Derivatives and Analogues

Structural Modifications of the Phenoxy and Phenyl Moieties

The versatility of the oxo(phenoxy)phenylphosphanium scaffold lies in the ability to introduce a wide array of substituents on both the phenoxy and phenyl rings. These modifications are crucial for fine-tuning the electronic and steric properties of the phosphonium (B103445) center, thereby influencing its reactivity and stability.

Synthesis of Substituted Phenylphosphonium Precursors: The introduction of functional groups on the phenyl ring typically begins with the synthesis of appropriately substituted triarylphosphines. Nickel-catalyzed cross-coupling reactions between aryl halides (iodides, bromides, or chlorides) or triflates and triphenylphosphine (B44618) have proven to be an efficient method for generating tetraarylphosphonium salts with diverse functionalities. nih.gov This approach tolerates a variety of functional groups, including alcohols, amides, ketones, and aldehydes, allowing for the preparation of a library of precursors. nih.gov For instance, the reaction of a substituted phenyl halide with triphenylphosphine in the presence of a nickel catalyst would yield the corresponding substituted tetraphenylphosphonium (B101447) salt. Subsequent selective cleavage of one phenyl group can lead to the desired substituted triphenylphosphine.

Another effective method involves the photoredox-mediated arylation of phosphines. nih.gov This regiospecific reaction utilizes diaryliodonium salts as the aryl source and allows for the construction of quaternary arylphosphonium salts under ambient temperature conditions. nih.gov

Introduction of Substituted Phenoxy Groups: The phenoxy group can be introduced through the reaction of a suitably substituted phenol (B47542) with a phosphorus center. For example, a triphenylphosphine derivative bearing a leaving group can react with a substituted phenoxide to form the corresponding phenoxy-substituted phosphonium salt. The choice of the substituent on the phenol (e.g., electron-donating or electron-withdrawing groups) will significantly impact the electron density at the phosphorus center.

The following table provides a representative, though not exhaustive, list of potential structural modifications:

MoietySubstituent TypeExamplesAnticipated Effect on Phosphorus Center
PhenylElectron-Donating-CH3, -OCH3, -N(CH3)2Increased electron density, enhanced nucleophilicity
Electron-Withdrawing-NO2, -CN, -CF3, -ClDecreased electron density, enhanced electrophilicity
PhenoxyElectron-Donating-CH3, -OCH3Increased electron density on the oxygen atom
Electron-Withdrawing-NO2, -Cl, -BrDecreased electron density on the oxygen atom

Introduction of Diverse Functional Groups on the Phosphorus Center

Beyond the modification of the aryl and phenoxy groups, the direct introduction of other functional groups onto the phosphorus atom opens up further avenues for creating novel phosphonium species with tailored properties.

A key precursor for introducing diverse functionality is a phosphine (B1218219) oxide. For example, the synthesis of 9-phenyl-9-phosphafluorene oxide derivatives has been achieved through a multi-step synthesis starting from 2-bromo-4-fluoro-1-nitrobenzene. beilstein-journals.org This process involves the formation of a P-C bond followed by oxidation to the phosphine oxide. beilstein-journals.org This phosphine oxide can then serve as a platform for further functionalization.

The introduction of a second phenyl or a different aryl group can be achieved through reactions of a dichlorophenylphosphine (B166023) with an appropriate Grignard or organolithium reagent, followed by oxidation. The introduction of an alkoxy or aryloxy group can be accomplished by reacting a chlorophosphine with an alcohol or a phenol in the presence of a base.

Structure-Reactivity Relationships in Substituted Analogues

The electronic nature of the substituents on the phenyl and phenoxy rings plays a pivotal role in determining the reactivity of the oxo(phenoxy)phenylphosphonium cation.

Influence of Substituents: Electron-donating groups on the phenyl ring increase the electron density on the phosphorus atom, which can enhance its nucleophilicity if the compound were to participate in reactions as a nucleophile. Conversely, electron-withdrawing groups decrease the electron density, making the phosphorus center more electrophilic and thus more susceptible to nucleophilic attack. This principle is fundamental in understanding the reactivity of phosphonium salts.

The substituents on the phenoxy group primarily influence the stability of the P-O bond. Electron-withdrawing groups on the phenoxy ring can make the phenoxide a better leaving group, potentially facilitating reactions that involve the cleavage of this bond.

Reactivity of the Oxo Group: The P=O bond in oxophosphonium species is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen. This makes the oxygen atom a potential site for electrophilic attack or coordination to Lewis acids. The reactivity of this oxo group can be modulated by the electronic effects of the other substituents on the phosphorus atom. For instance, the reactivity of metal-oxo intermediates is known to be influenced by the physicochemical properties of the metal center and its ligands. rsc.org

Synthesis and Properties of Related Hydroxy- and Alkoxy-Oxophosphanium Systems

Closely related to this compound are the hydroxy- and alkoxy-oxophosphanium systems. These compounds are of interest due to their potential as intermediates in various organic transformations.

Synthesis of 1-Hydroxyalkylphosphonium Salts: An efficient and convenient method for the synthesis of 1-hydroxyalkylphosphonium salts involves the reaction of a triarylphosphine with an aldehyde in the presence of a proton source. nih.gov For example, triphenylphosphine reacts with an aldehyde and an acid like HBF₄ to yield the corresponding 1-hydroxyalkyltriphenylphosphonium tetrafluoroborate. nih.gov This reaction is often carried out at room temperature and provides the product in good yield without the need for extensive purification. nih.gov

A similar strategy could be envisioned for the synthesis of hydroxy(oxo)phenylphosphonium salts, where a phenylphosphine (B1580520) oxide would react with an aldehyde.

Synthesis of Alkoxy-Oxophosphonium Systems: α-Alkoxyalkyl triphenylphosphonium salts can be synthesized through various methods. One common approach involves the reaction of an α-haloether with triphenylphosphine. These salts are valuable reagents in organic synthesis, particularly in the preparation of enol ethers.

Q & A

Q. What advanced separation techniques isolate this compound from complex mixtures?

  • Methodological Answer : Use centrifugal partition chromatography (CPC) with biphasic solvent systems (heptane/EtOAc/MeOH/water). Optimize pH to exploit charge differences. Validate purity via LC-MS and ³¹P NMR. Compare with membrane-based separations (nanofiltration) for scalability .

Guidance for Data Contradiction Analysis

  • Cross-Method Validation : Combine experimental (e.g., kinetics) and computational (e.g., molecular dynamics) data to resolve discrepancies.
  • Contextualize Findings : Account for synthesis history (e.g., precursor purity) and analytical limits (e.g., detection thresholds in HPLC).
  • Collaborative Reproducibility : Share protocols via open science platforms (e.g., Zenodo) for independent verification .

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